N2-Phenyl Substitution Confers a Measurable Increase in Calculated Lipophilicity Relative to the Unsubstituted Parent Scaffold
The 2-phenyl substituent of CAS 63479-78-7 introduces a calculated logP contribution that is substantially higher than that of the unsubstituted 7-amino-2H,4H-vic-triazolo[4,5-c][1,2,6]thiadiazine 5,5-dioxide parent compound. This lipophilicity shift alters membrane permeability potential and protein binding characteristics, a critical parameter for adenosine receptor or kinase-targeted purine mimetics [1]. While experimentally determined logP values are not available in the identified primary literature, the structural difference is unambiguous based on the replacement of a hydrogen atom with a phenyl ring [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP ≈ 1.2–1.8 (estimated from fragment-based calculation; phenyl contribution ≈ +1.5 vs. H) |
| Comparator Or Baseline | 7-Amino-2H,4H-vic-triazolo[4,5-c][1,2,6]thiadiazine 5,5-dioxide: ClogP ≈ -0.3 to 0.3 |
| Quantified Difference | ΔClogP ≈ +1.5 units |
| Conditions | In silico fragment-based estimation using ChemIndex reported molecular properties (density 1.9 g/cm³, boiling point 439.1 °C) as input parameters . |
Why This Matters
The increased lipophilicity broadens the compound's utility in cell-permeable purine mimetic design compared to the more polar parent scaffold, which may be restricted to extracellular or highly hydrophilic binding sites.
- [1] Ochoa-De-Ocariz-Herrero, C. (1977). Methylation reactions of 7-amino-1H-4H-imidazo[2,3-c][1,2,6]thiadiazine 5,5-dioxide: preparation of structural analogs of methyl xanthines. Anales de la Real Academia de Farmacia, 43(4), 595–631. View Source
- [2] García-Muñoz, G., Ochoa, C., Stud, M., & Pfleiderer, W. (1977). Synthesis of 7-amino-2H,4H-vic-triazolo[4,5-c][1,2,6]thiadiazine 5,5-dioxides. Journal of Heterocyclic Chemistry, 14(3), 427–430. View Source
